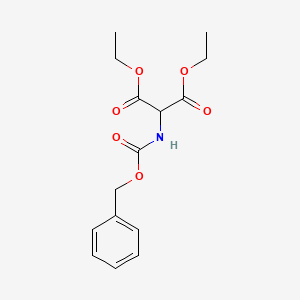

Diethyl 2-(benzyloxycarbonylamino)malonate

Descripción general

Descripción

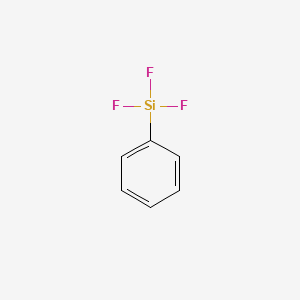

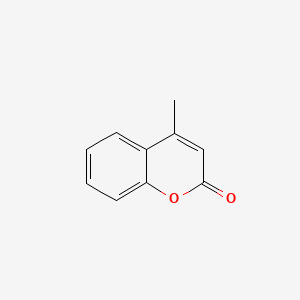

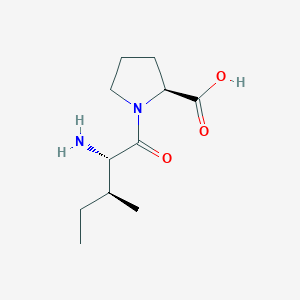

Diethyl 2-(benzyloxycarbonylamino)malonate is a chemical compound with the molecular formula C15H19NO6. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .

Synthesis Analysis

The synthesis of diethyl malonate derivatives involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst . In the case of diethyl 2-(benzyloxycarbonylamino)malonate, additional steps would be required to introduce the benzyloxycarbonylamino group .Molecular Structure Analysis

The molecular structure of diethyl 2-(benzyloxycarbonylamino)malonate includes a malonate backbone with two ethyl ester groups and a benzyloxycarbonylamino substituent. The molecule contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ester bonds .Chemical Reactions Analysis

Diethyl malonate, the parent compound of diethyl 2-(benzyloxycarbonylamino)malonate, can undergo a variety of chemical reactions. For instance, it can be transformed to its enolate using sodium ethoxide as a base, allowing for alkylation in the alpha position through an SN2 reaction with alkyl halides . The specific reactions involving the benzyloxycarbonylamino group are not detailed in the search results.Aplicaciones Científicas De Investigación

-

Materials Science

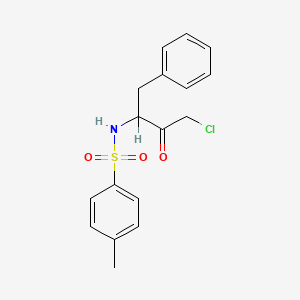

- Summary of Application : Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), a compound similar to the one you mentioned, has been used in the growth of crystalline specimens for various applications .

- Methods of Application : The single crystals of D23DYM were grown successfully and efficiently by the standard slow evaporation method .

- Results : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .

-

Pharmaceutical Research

- Summary of Application : The compound has potential applications in the treatment of diabetes mellitus .

- Methods of Application : The potential of D23DYM as a treatment for diabetes mellitus was tested using molecular docking .

- Results : The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively .

-

Synthesis of Other Compounds

-

Malonic Ester Synthesis

- Summary of Application : The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

- Methods of Application : The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

- Results : On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

-

Perfume Ingredients

-

Synthesis of Vitamins

-

Synthesis of Barbiturates

-

Artificial Flavorings

-

Cycloalkylcarboxylic Acid Synthesis

Safety And Hazards

Diethyl malonate, a related compound, is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling it . It is reasonable to assume that similar precautions should be taken when handling diethyl 2-(benzyloxycarbonylamino)malonate.

Propiedades

IUPAC Name |

diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPWPSMWSKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293518 | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(benzyloxycarbonylamino)malonate | |

CAS RN |

3005-66-1 | |

| Record name | 3005-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)